molecular formula C4H9ClN4 B12361049 (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine

(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine

Cat. No.: B12361049
M. Wt: 148.59 g/mol
InChI Key: RXKNGAWRBVTXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine is a chemical compound that belongs to the class of hydrazine derivatives It features a pyrazine ring substituted with a chlorine atom and a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine in a suitable solvent such as methanol or acetonitrile . The reaction conditions often require controlled temperatures and may involve catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine is unique due to its specific substitution pattern and the presence of both chlorine and hydrazine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H9ClN4

Molecular Weight

148.59 g/mol

IUPAC Name

(3-chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine

InChI

InChI=1S/C4H9ClN4/c5-3-1-7-2-4(8-3)9-6/h3,7H,1-2,6H2,(H,8,9)

InChI Key

RXKNGAWRBVTXAM-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(CN1)NN)Cl

Origin of Product

United States

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